molecular formula C26H36N4O7 B12687817 Bis((S)-nicotine) citrate CAS No. 94006-00-5

Bis((S)-nicotine) citrate

Cat. No.: B12687817
CAS No.: 94006-00-5
M. Wt: 516.6 g/mol
InChI Key: YUYVXGFHICNTBI-RCWTXCDDSA-N
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Description

Bis((S)-nicotine) citrate is a compound formed by the combination of two molecules of (S)-nicotine with citric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((S)-nicotine) citrate typically involves the reaction of (S)-nicotine with citric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, where citric acid acts as a chelating agent, binding with the (S)-nicotine molecules. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

Bis((S)-nicotine) citrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nicotine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Bis((S)-nicotine) citrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is studied for its effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Bis((S)-nicotine) citrate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: The parent compound of Bis((S)-nicotine) citrate.

    Nicotine derivatives: Various derivatives of nicotine that have similar structures and properties.

Uniqueness

This compound is unique due to its specific combination of (S)-nicotine and citric acid, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

94006-00-5

Molecular Formula

C26H36N4O7

Molecular Weight

516.6 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/2C10H14N2.C6H8O7/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*2,4,6,8,10H,3,5,7H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*10-;/m00./s1

InChI Key

YUYVXGFHICNTBI-RCWTXCDDSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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